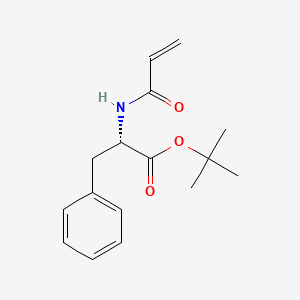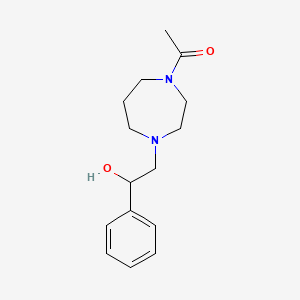
N-(2,2-dimethyloxan-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethyloxan-4-yl)benzamide, also known as DMOBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMOBA is a small molecule that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit a range of biological activities, making it a promising compound for drug discovery and development. Its anti-inflammatory properties have been demonstrated in vitro and in vivo, indicating its potential use as an anti-inflammatory drug. Additionally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro. Furthermore, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit anti-viral properties, inhibiting the replication of several viruses, including HIV-1 and influenza virus.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyloxan-4-yl)benzamide is not fully understood, but it has been shown to modulate several pathways involved in inflammation, cancer, and viral replication. N-(2,2-dimethyloxan-4-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through the inhibition of NF-κB signaling. Additionally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. Finally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to inhibit viral replication through the inhibition of viral entry and replication.
Biochemical and Physiological Effects:
N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. Additionally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit low toxicity in vitro and in vivo, indicating its potential as a safe and effective drug candidate.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,2-dimethyloxan-4-yl)benzamide is its versatility in scientific research applications. N-(2,2-dimethyloxan-4-yl)benzamide can be used in a range of assays and experiments to investigate its biological activities. Additionally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of N-(2,2-dimethyloxan-4-yl)benzamide is its solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(2,2-dimethyloxan-4-yl)benzamide. One direction is to investigate its potential as an anti-inflammatory drug in vivo, as well as its potential to treat other inflammatory diseases. Another direction is to investigate its potential as a cancer drug in vivo, as well as its potential to treat other types of cancer. Finally, further research is needed to investigate the mechanism of action of N-(2,2-dimethyloxan-4-yl)benzamide and to identify its molecular targets.
Synthesis Methods
N-(2,2-dimethyloxan-4-yl)benzamide can be synthesized through a multi-step process involving the condensation of 4-aminobenzoyl chloride with 2,2-dimethyloxan-4-ol in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(2,2-dimethyloxan-4-yl)benzamide. The synthesis of N-(2,2-dimethyloxan-4-yl)benzamide has been optimized to yield high purity and high yield, making it a viable compound for scientific research.
properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2)10-12(8-9-17-14)15-13(16)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICMGAOTKZDXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethyloxan-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)
![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)



![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)


![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)

